An In-depth Technical Guide to the Chemical Properties of 3-Isopropoxypropylamine
An In-depth Technical Guide to the Chemical Properties of 3-Isopropoxypropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropoxypropylamine (IPOPA) is an aliphatic primary amine with an ether linkage, making it a bifunctional molecule with utility in a range of chemical syntheses.[1] Its structure, consisting of a propyl amine connected to an isopropyl group via an ether bond, imparts both nucleophilic and basic characteristics, alongside specific solubility and reactivity profiles. This document provides a comprehensive overview of the chemical and physical properties of 3-isopropoxypropylamine, detailed experimental protocols for its characterization and synthesis, and a discussion of its reactivity, tailored for professionals in research and drug development.
Chemical and Physical Properties
The physicochemical properties of 3-isopropoxypropylamine are critical for its handling, application in synthesis, and for safety considerations. A summary of these properties is presented below.
Data Presentation: Quantitative Properties of 3-Isopropoxypropylamine
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₅NO | [2][3] |
| Molecular Weight | 117.19 g/mol | [3] |
| CAS Number | 2906-12-9 | [2] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Density | 0.845 g/mL at 25 °C | [1] |
| Boiling Point | 78-79 °C at 85 mmHg | [1] |
| 145 °C at 760 mmHg | [5] | |
| Melting Point | -65 °C | [4] |
| Flash Point | 42 °C (closed cup) | [4] |
| Refractive Index (n20/D) | 1.4195 | [1] |
| Water Solubility | Miscible | [4] |
| pKa | 9.82 ± 0.10 (Predicted) | [4] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation of 3-isopropoxypropylamine.
-
¹H NMR: The proton NMR spectrum provides characteristic signals corresponding to the different proton environments in the molecule. The isopropyl group will show a doublet for the six methyl protons and a septet for the single methine proton. The propyl chain will exhibit signals for the three methylene groups, with chemical shifts influenced by the adjacent ether and amine functionalities.[6]
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each of the six carbon atoms in their unique chemical environments, providing confirmation of the carbon skeleton.[7] The carbons closer to the electronegative oxygen and nitrogen atoms will appear at a lower field (higher ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by specific absorption bands. Key features include N-H stretching vibrations, typically appearing as a broad signal with two peaks around 3300-3500 cm⁻¹ for the primary amine.[8] C-N stretching vibrations are observed in the 1020-1220 cm⁻¹ region.[8] Additionally, C-H stretching bands will be present around 2800-3000 cm⁻¹.[8] The prominent C-O-C stretching of the ether linkage is also a key diagnostic peak.
-
Mass Spectrometry (MS): The mass spectrum of 3-isopropoxypropylamine will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm its structure.[2]
Reactivity and Applications
3-Isopropoxypropylamine's reactivity is governed by its primary amine and ether functional groups. The lone pair of electrons on the nitrogen atom makes it a competent nucleophile and a Brønsted-Lowry base.
It is utilized as a reactant in the synthesis of more complex molecules, including:
-
1-alcoxyalkyl-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones[1]
-
1-(p-sulfamyl)-phenyl-5-oxo-3-pyrrolidine carboxylic acid derivatives[1]
-
Ethyl 1,4-dihydro-1-(3-isopropoxypropyl)-4-oxo-3-quinolinecarboxylate[1]
These applications highlight its role as a building block in the development of heterocyclic compounds, some of which may have potential pharmacological activity. It is also used as an intermediate for dyes.[9]
Experimental Protocols
Synthesis of 3-Isopropoxypropylamine
A plausible two-step synthesis route involves an initial Williamson ether synthesis to form an isopropoxy-substituted intermediate, followed by a reaction to introduce the amine functionality.
Detailed Methodology (Proposed):
Step 1: Synthesis of 3-isopropoxypropanenitrile via Williamson Ether Synthesis [10][11][12][13]
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous isopropanol.
-
Cool the flask in an ice bath and add sodium hydride (NaH) portion-wise under a nitrogen atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium isopropoxide.
-
To this solution, add 3-chloropropanenitrile dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for several hours until TLC or GC analysis indicates the consumption of the starting materials.
-
Cool the mixture to room temperature and carefully quench any unreacted NaH with a small amount of ethanol, followed by water.
-
Extract the product into a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-isopropoxypropanenitrile by vacuum distillation.
Step 2: Reduction of 3-isopropoxypropanenitrile to 3-Isopropoxypropylamine
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.
-
Cool the suspension in an ice bath and add a solution of 3-isopropoxypropanenitrile in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC or IR spectroscopy (disappearance of the nitrile peak at ~2250 cm⁻¹).
-
Cool the reaction mixture in an ice bath and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry the organic layer over anhydrous potassium carbonate, and remove the solvent by rotary evaporation.
-
Purify the resulting crude 3-isopropoxypropylamine by fractional distillation under reduced pressure.
Determination of Flash Point (Pensky-Martens Closed Cup Method)
The flash point is determined using a standard method such as ASTM D93.[1]
Methodology:
-
The Pensky-Martens closed-cup tester is filled with the 3-isopropoxypropylamine sample to the specified level.
-
The sample is heated at a slow, constant rate while being stirred.
-
At specified temperature intervals, an ignition source is directed into the cup.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy: [7][14][15]
-
Prepare a sample by dissolving approximately 5-10 mg of 3-isopropoxypropylamine in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum using a Fourier transform NMR spectrometer.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy: [8]
-
For a neat liquid sample, place a drop of 3-isopropoxypropylamine between two polished salt plates (e.g., NaCl or KBr) to form a thin film.
-
Mount the plates in the spectrometer's sample holder.
-
Record the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Alternatively, use an ATR-FTIR spectrometer by placing a drop of the sample directly on the ATR crystal.
Safety Information
3-Isopropoxypropylamine is a flammable liquid and vapor.[9] It is also corrosive and can cause severe skin burns and eye damage.[11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[11] All work should be conducted in a well-ventilated fume hood.[11]
Conclusion
3-Isopropoxypropylamine is a versatile primary amine with established physical and chemical properties that make it a useful building block in organic synthesis, particularly for dye intermediates and potentially for novel pharmaceutical compounds. This guide provides essential data and methodologies to support its safe and effective use in a research and development setting. A thorough understanding of its properties, reactivity, and the protocols for its synthesis and analysis is crucial for its successful application.
References
- 1. 3-Isopropoxypropylamine | 2906-12-9 [chemicalbook.com]
- 2. 3-Isopropoxypropylamine [webbook.nist.gov]
- 3. 3-Isopropoxypropylamine | C6H15NO | CID 76194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Isopropoxypropylamine CAS#: 2906-12-9 [m.chemicalbook.com]
- 5. 3-Isopropoxypropylamine - (Amines|Alkylamines):Koei Chemical Co., Ltd [koeichem.com]
- 6. 3-Isopropoxypropylamine(2906-12-9) 1H NMR spectrum [chemicalbook.com]
- 7. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. google.com [google.com]
- 13. mdpi.com [mdpi.com]
- 14. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 15. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
